

Application Notes and Protocols for Gadobutrol in Preclinical Imaging

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Compound of Interest

Compound Name: *Butrol*

Cat. No.: *B126436*

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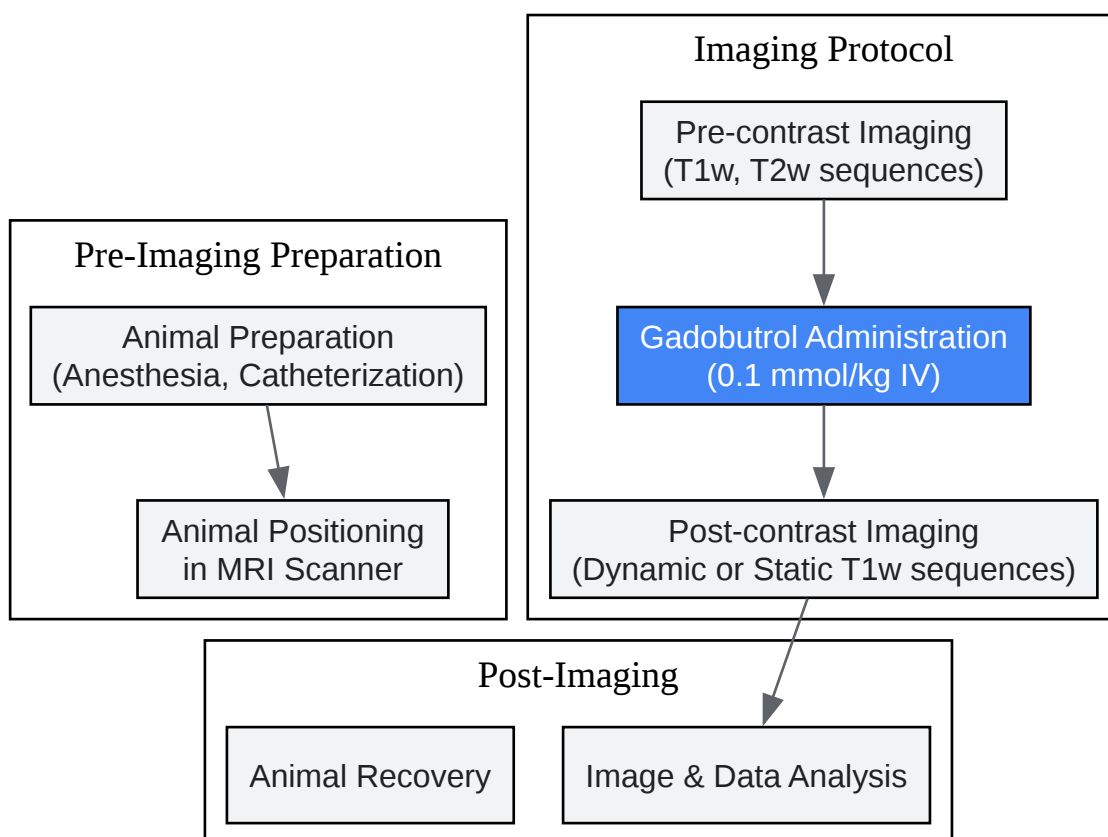
For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of **Gadobutrol** (marketed as **Gadovist®** and **Gadavist®**) in preclinical magnetic resonance imaging (MRI) studies. **Gadobutrol** is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA). Its high relaxivity and stable chelate structure make it a valuable tool for enhancing the visualization of anatomical structures and pathological processes in various animal models. [1][2] This document outlines the mechanism of action, pharmacokinetic properties, and detailed protocols for the application of **Gadobutrol** in preclinical oncology, neurology, and cardiovascular imaging.

Mechanism of Action

Gadobutrol functions as a positive contrast agent in MRI. The paramagnetic gadolinium (Gd^{3+}) ion at its core possesses seven unpaired electrons, which creates a strong fluctuating magnetic field. This field interacts with the surrounding water protons, accelerating their longitudinal (T1) and transverse (T2) relaxation rates. At typical clinical and preclinical doses, the T1-shortening effect predominates, leading to a significant increase in signal intensity on T1-weighted images. This signal enhancement improves the contrast between tissues with different perfusion rates and vascular permeability, thereby highlighting areas of pathology such as tumors, inflammation, or ischemia.[3][4]



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